N-(p-Tolylsulphonyl)-L-glutamic acid
Overview
Description
N-(p-Tolylsulphonyl)-L-glutamic acid is a useful research compound. Its molecular formula is C12H15NO6S and its molecular weight is 301.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400394. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(p-Tolylsulphonyl)-L-glutamic acid is a derivative of L-glutamic acid, an amino acid that plays crucial roles in various biological processes. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of L-Glutamic Acid
L-Glutamic acid is known as the predominant excitatory neurotransmitter in the mammalian central nervous system. It acts on both ionotropic and metabotropic glutamate receptors, influencing numerous physiological processes including synaptic plasticity, learning, and memory . The modification of glutamic acid into derivatives like this compound can enhance its biological activity and therapeutic potential.
This compound features a sulfonyl group attached to the aromatic p-tolyl moiety, which may enhance its binding affinity to specific receptors or enzymes compared to L-glutamic acid. This modification can alter its solubility, stability, and interaction with biological targets.
- Receptor Interaction : this compound may act as a selective modulator of glutamate receptors. By modifying the glutamate structure, it could potentially enhance or inhibit receptor activation compared to its parent compound.
- Cytotoxicity and Anticancer Potential : Research indicates that derivatives of glutamic acid can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain glutamic acid derivatives demonstrate significant anti-tumor activity against breast adenocarcinoma and lung cancer cell lines .
- Metabolic Pathways : Glutamate metabolism plays a critical role in tumor growth and survival. Compounds that interfere with glutamine metabolism—closely related to glutamate—show promise in cancer therapy by disrupting metabolic pathways essential for tumor proliferation .
Case Studies and Research Findings
- Study on Glutamic Acid Derivatives : A recent study identified multiple glutamic acid derivatives with promising biological activities. Among them, certain compounds exhibited significant cytotoxicity against various cancer cell lines while showing lower toxicity to normal cells. This suggests that this compound may also possess similar properties .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the interaction of this compound with target proteins involved in cancer metabolism. These studies indicate potential binding sites that could lead to further investigations into its therapeutic applications .
Pharmacological Applications
- Anticancer Therapeutics : Given its potential cytotoxic effects on cancer cells, this compound could be explored as a candidate for developing new anticancer drugs.
- Neurological Disorders : As a modulator of glutamate receptors, this compound may have implications in treating neurological disorders characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOZKXBAPIYWAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322397 | |
Record name | 2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4816-80-2, 200806-94-6 | |
Record name | Tosylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004816802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC400394 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC109186 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(p-tolylsulphonyl)-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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